1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3,3-diphenylpropan-1-one
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Overview
Description
1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3,3-diphenylpropan-1-one is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3,3-diphenylpropan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.
Attachment of the Pyrimidine Group: The 2-methylpyrimidin-4-yl group is introduced via nucleophilic substitution reactions, often using a halogenated pyrimidine derivative and a suitable nucleophile.
Formation of the Diphenylpropanone Moiety: The diphenylpropanone structure is typically formed through Friedel-Crafts acylation reactions involving benzene derivatives and acyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3,3-diphenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogenated pyrimidine derivatives, nucleophiles such as amines or thiols, often under reflux conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3,3-diphenylpropan-1-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3,3-diphenylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and pyrimidine group are key structural features that enable binding to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3,3-diphenylpropan-1-one: can be compared with other pyrrolidine and pyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific biological activity and potential therapeutic benefits. The presence of both the pyrrolidine ring and the pyrimidine group allows for versatile interactions with molecular targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]-3,3-diphenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-18-25-14-12-23(26-18)29-21-13-15-27(17-21)24(28)16-22(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-12,14,21-22H,13,15-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQKIUPVNCVCQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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